Cyclopropyl 3,4-dichlorophenyl ketone
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Overview
Description
Cyclopropyl 3,4-dichlorophenyl ketone is a chemical compound with the IUPAC name cyclopropyl (3,4-dichlorophenyl)methanone . It has a molecular weight of 215.08 and appears as a light yellow oil .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 3,4-dichlorophenyl ketone is represented by the linear formula C10H8Cl2O . The InChI code for this compound is 1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 .Scientific Research Applications
Oxidation of Cycloalkanes
- Cyclopropyl groups, similar to those in Cyclopropyl 3,4-dichlorophenyl ketone, are explored in the context of cycloalkane oxidation processes. These studies aim at understanding the oxidation mechanisms to produce key industrial compounds like ketone-alcohol (KA) oil, which is critical for nylon production. Research indicates that metal and metal oxide catalysts are effective for high selectivity and conversion in such processes. This underscores the broader applicability of cyclopropyl compounds in facilitating industrial chemical reactions (Abutaleb & Ali, 2021).
Cyclopropane Derivatives
- The manipulation of cyclopropane rings, which are structurally similar to the cyclopropyl group in Cyclopropyl 3,4-dichlorophenyl ketone, has been highlighted for its potential in drug development. Oxidation methods for transforming cyclopropane-containing compounds into valuable cyclopropylketones have been extensively reviewed, noting the importance of these transformations in synthetic organic chemistry and their potential utility in pharmaceuticals (Sedenkova et al., 2018).
Environmental Impact of Organochlorine Compounds
- While not directly related to Cyclopropyl 3,4-dichlorophenyl ketone, research on the environmental impact of chlorophenols, including 3-chlorophenol and 4-chlorophenol, provides context on the ecological considerations of using and manufacturing organochlorine compounds. These studies assess the toxicity and biodegradation of chlorophenols, highlighting the importance of understanding the environmental fate of chemical compounds used in industry and research (Krijgsheld & Gen, 1986).
Synthetic Applications
- Cyclopropyl 3,4-dichlorophenyl ketone's structural motifs are explored through various synthetic applications, emphasizing their utility in constructing complex molecules. For example, studies on the synthesis of hexasubstituted pyrazolines demonstrate the versatility of cyclopropane and cyclopropyl derivatives in organic synthesis, leading to novel compounds with potential applications across different chemical sectors (Baumstark et al., 2013).
Safety And Hazards
properties
IUPAC Name |
cyclopropyl-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVARTRUFLNVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600136 |
Source
|
Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3,4-dichlorophenyl ketone | |
CAS RN |
136906-33-7 |
Source
|
Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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